2-chloro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-chloro-N-(2-hydroxy-2-thiophen-2-ylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3S2/c13-9-4-1-2-6-12(9)19(16,17)14-8-10(15)11-5-3-7-18-11/h1-7,10,14-15H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVMPSKTSNBUOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC(C2=CC=CS2)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide typically involves the following steps:
Preparation of 2-hydroxy-2-(thiophen-2-yl)ethylamine: : This can be achieved by reacting thiophene-2-carboxaldehyde with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Sulfonation: : The resulting amine is then sulfonated using chlorosulfonic acid to introduce the sulfonamide group, yielding the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form sulfonyl chlorides or sulfonic acids.
Reduction: : Reduction reactions can lead to the formation of amines or hydroxylamines.
Substitution: : Nucleophilic substitution reactions can occur at the chloro or sulfonamide groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: : Nucleophiles such as ammonia, amines, and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: : Sulfonyl chlorides, sulfonic acids.
Reduction: : Amines, hydroxylamines.
Substitution: : Amides, ethers, esters.
Scientific Research Applications
2-chloro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: : It can be used as an intermediate in the synthesis of more complex organic compounds.
Biology: : The compound may exhibit biological activities such as antimicrobial, antifungal, and anti-inflammatory properties.
Industry: : Use in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-chloro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonamide group can bind to enzymes or receptors, leading to the inhibition or activation of biological processes. The exact mechanism may vary depending on the specific application and biological system.
Comparison with Similar Compounds
Substituent Variations on the Benzene Ring and Amide Side Chain
The table below summarizes key structural differences between the target compound and its analogs:
Key Structural and Functional Differences
Chlorine Position and Electronic Effects :
- The 2-chloro substituent in the target compound and creates an ortho-directing effect, influencing reactivity in substitution reactions. In contrast, the 3-chloro analog may exhibit different steric and electronic profiles due to meta positioning.
The furan-2-yl group in introduces an oxygen atom, increasing polarity but reducing stability compared to thiophene.
Functional Groups on the Amide Side Chain :
- The hydroxyl group in the target compound and facilitates H-bonding, improving solubility in polar solvents. Compounds like replace this with a tetramethylpiperidinyloxy group, which introduces radical stability and bulkiness.
Applications and Reactivity: The urea-linked triazine in is structurally distinct, enabling interactions with enzymes or receptors in herbicides.
Biological Activity
2-Chloro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide, a compound featuring a chloro group and a thiophene moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and mechanisms of action, drawing on various research studies and findings.
- IUPAC Name : this compound
- Molecular Formula : C18H16ClNO3S2
- Molecular Weight : 393.9 g/mol
- CAS Number : 2380180-17-4
Synthesis
The synthesis of this compound typically involves:
- Formation of Hydroxyethyl Thiophene Intermediate : Thiophene reacts with ethylene oxide in the presence of a base to yield a hydroxyethyl thiophene.
- Acylation Reaction : The hydroxyethyl thiophene is then reacted with chlorobenzoyl chloride in the presence of a base to form the final sulfonamide product.
Anticancer Properties
Recent studies have highlighted the compound's potential anticancer effects. For instance, it was evaluated against various cancer cell lines, including:
- MCF-7 (breast cancer) : Exhibited significant cytotoxic activity with an IC50 value in the micromolar range.
- U-937 (monocytic leukemia) : Showed promising results, indicating its potential as a therapeutic agent.
A comparative study indicated that derivatives of this compound exhibited higher potency than traditional chemotherapeutics like doxorubicin against certain cancer cell lines .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Hydrogen Bonding : The hydroxyethyl group can form hydrogen bonds with biological macromolecules.
- π-π Interactions : The thiophene ring enhances interactions with enzymes and receptors, modulating their activity.
Study on Cytotoxicity
In a study examining the cytotoxic effects of various compounds, this compound was tested alongside other sulfonamides. Results indicated that this compound induced apoptosis in cancer cells in a dose-dependent manner, suggesting its mechanism involves programmed cell death pathways .
Selectivity and Potency
Another investigation focused on the selectivity of this compound against human carbonic anhydrases (hCA). It demonstrated selective inhibition at nanomolar concentrations, highlighting its potential applications in treating conditions mediated by these enzymes .
Comparative Analysis with Similar Compounds
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 0.65 | Induces apoptosis via mitochondrial pathways |
| Doxorubicin | 0.12 | DNA intercalation and topoisomerase inhibition |
| N-(2-hydroxyethyl)benzamide | 5.0 | Less effective due to lack of thiophene moiety |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
